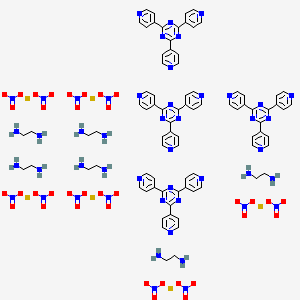

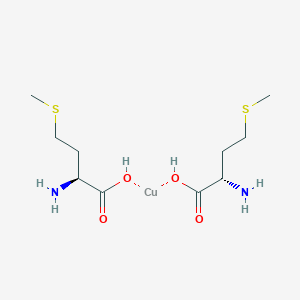

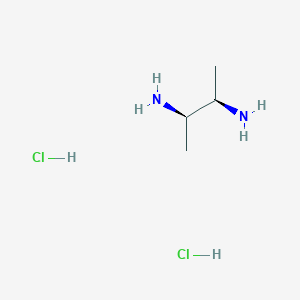

![molecular formula C14H11ClN2S2 B1518562 3-Cloro-5-(tiofen-3-il)-8-tia-4,6-diazatriciclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraeno CAS No. 1155055-78-9](/img/structure/B1518562.png)

3-Cloro-5-(tiofen-3-il)-8-tia-4,6-diazatriciclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraeno

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Synthesis Analysis

Thiophene has made an indispensable anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . It is synthesized by various methods, including the reaction of 1,4-diketones with phosphorus pentasulfide .Molecular Structure Analysis

The molecular structure of thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The molecular mass is 84.14 g/mol, and the chemical formula is C4H4S .Chemical Reactions Analysis

Thiophene and its derivatives are used in various chemical reactions to synthesize drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Aplicaciones en Química Medicinal

El tiofeno y sus derivados sustituidos son una clase muy importante de compuestos heterocíclicos que muestran aplicaciones interesantes en el campo de la química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal y ciencia de materiales .

Propiedades Antiinflamatorias

Se ha demostrado que las unidades de tiofeno son fármacos efectivos con propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias.

Propiedades Antipsicóticas

También se ha encontrado que los compuestos basados en tiofeno tienen propiedades antipsicóticas . Esto sugiere aplicaciones potenciales en el tratamiento de trastornos de salud mental como la esquizofrenia.

Propiedades Anticancerígenas

Los derivados del tiofeno han mostrado promesa en el campo de la oncología, con propiedades anticancerígenas reportadas . Esto podría conducir al desarrollo de nuevos tratamientos contra el cáncer.

Propiedades Antimicrobianas

Los compuestos que contienen tiofeno han demostrado propiedades antimicrobianas . Esto sugiere un uso potencial en el desarrollo de nuevos antibióticos o antisépticos.

Aplicaciones en la Ciencia de Materiales

Además de las aplicaciones medicinales, el tiofeno y sus derivados también atraen un gran interés en la industria y la academia por sus aplicaciones en la ciencia de los materiales .

Síntesis de Triazinas

El compuesto también contiene un anillo de triazina. Las triazinas son otra clase de compuestos heterocíclicos que se han sintetizado a partir de compuestos que contienen tiofeno . Esto sugiere aplicaciones potenciales en la síntesis de nuevos compuestos químicos.

Propiedades Antibacterianas

La investigación sobre el triazol y sus derivados, que son estructuralmente similares a las triazinas, ha demostrado una actividad antibacteriana significativa . Esto sugiere aplicaciones antibacterianas potenciales para compuestos que contienen triazina como el .

Direcciones Futuras

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

Mecanismo De Acción

Target of Action

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Mode of Action

Thiophene nucleus containing compounds show various activities. For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .

Biochemical Pathways

Thiophene derivatives have been reported to affect a variety of biochemical pathways, resulting in a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Result of Action

The molecular and cellular effects of thiophene derivatives can vary widely depending on the specific compound and its mode of action. Some thiophene derivatives have been reported to have anti-inflammatory effects, while others have anti-psychotic or anti-cancer effects .

Análisis Bioquímico

Biochemical Properties

3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, potentially inhibiting their activity and affecting metabolic processes . Additionally, this compound may interact with thiol-containing proteins, forming covalent bonds that can alter protein function and stability.

Cellular Effects

The effects of 3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene on cellular processes are profound. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox balance . This compound has been shown to modulate gene expression by affecting transcription factors and epigenetic markers. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, 3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting drug metabolism and detoxification pathways . Additionally, this compound can induce changes in gene expression by interacting with DNA and histone proteins, leading to modifications in chromatin structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive intermediates .

Metabolic Pathways

3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, 3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.

Propiedades

IUPAC Name |

4-chloro-2-thiophen-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S2/c15-12-11-9-3-1-2-4-10(9)19-14(11)17-13(16-12)8-5-6-18-7-8/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQDLGSYJCGYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

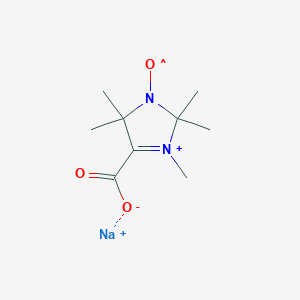

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

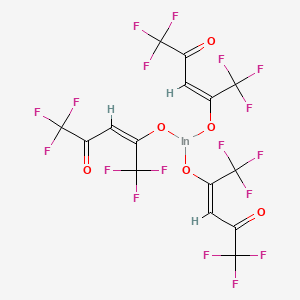

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

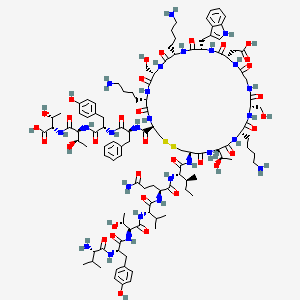

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)